![molecular formula C12H21ClN2O4S B2895439 2-Chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide CAS No. 2411243-45-1](/img/structure/B2895439.png)
2-Chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide
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Description
“2-Chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide” is a type of sulfonamide derivative. Sulfonamides conjugated with acetamide fragments are known to exhibit antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Synthesis Analysis
The synthesis of such compounds involves the reaction of 2-chloro-N-arylacetamides with sulfonamide derivatives in ethanol under refluxing conditions . This reaction yields the target compounds in good to excellent yields .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperidinyl ring, a sulfonamide group, and an acetamide group . The exact structure would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. It is known that sulfonamide derivatives can undergo a variety of reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O4S/c13-9-12(16)14-10-1-5-15(6-2-10)20(17,18)11-3-7-19-8-4-11/h10-11H,1-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMHJRPHNLYMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)S(=O)(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide |
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